molecular formula C23H24FN5O B2776550 N-(2-(cyclohex-1-en-1-yl)ethyl)-1-(2-fluorobenzyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide CAS No. 2034248-59-2

N-(2-(cyclohex-1-en-1-yl)ethyl)-1-(2-fluorobenzyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide

Cat. No. B2776550
CAS RN: 2034248-59-2
M. Wt: 405.477
InChI Key: JAIIQDZJSPRDTM-UHFFFAOYSA-N
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Description

N-(2-(cyclohex-1-en-1-yl)ethyl)-1-(2-fluorobenzyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C23H24FN5O and its molecular weight is 405.477. The purity is usually 95%.
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Scientific Research Applications

Thiazole-aminopiperidine Hybrid Analogues as Mycobacterium tuberculosis Inhibitors

A study designed and synthesized a series of ethyl-4-(4-((substituted benzyl)amino)piperidin-1-yl)-2-(phenyl/pyridyl)thiazole-5-carboxylates, evaluating them for their in vitro antituberculosis activity and cytotoxicity. Among these, a compound demonstrated promising activity against Mycobacterium smegmatis and Mycobacterium tuberculosis, showcasing the potential of such structures in developing antituberculosis agents (V. U. Jeankumar et al., 2013).

Enaminones in Synthesis of Pyrazoles with Antitumor and Antimicrobial Activities

Another study focused on the synthesis of novel N-arylpyrazole-containing enaminones and their derivatives, exploring their cytotoxic effects against human breast and liver carcinoma cell lines. Some derivatives showed inhibition effects comparable to standard treatments, indicating their potential in anticancer and antimicrobial applications (S. Riyadh, 2011).

Antimicrobial Activities of 1,2,4-Triazoles

A synthesis approach for new 1,2,4-triazoles starting from isonicotinic acid hydrazide was explored, along with their antimicrobial activities. The study found that most synthesized compounds displayed good to moderate antimicrobial activity, demonstrating the relevance of 1,2,4-triazoles in developing new antimicrobial agents (Hacer Bayrak et al., 2009).

Fluorine-18-Labeled Antagonists for Serotonin Receptors

Research into fluorine-18-labeled derivatives of WAY 100635, a known serotonin 1A antagonist, aimed at improving in vivo quantification of serotonin 1A receptors. Such studies highlight the intersection of chemistry and imaging technologies in enhancing our understanding of neuroreceptors and potential therapeutic targets (Lixin Lang et al., 1999).

properties

IUPAC Name

N-[2-(cyclohexen-1-yl)ethyl]-1-[(2-fluorophenyl)methyl]-5-pyridin-4-yltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24FN5O/c24-20-9-5-4-8-19(20)16-29-22(18-11-13-25-14-12-18)21(27-28-29)23(30)26-15-10-17-6-2-1-3-7-17/h4-6,8-9,11-14H,1-3,7,10,15-16H2,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAIIQDZJSPRDTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=CC1)CCNC(=O)C2=C(N(N=N2)CC3=CC=CC=C3F)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24FN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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